molecular formula C25H22N2O5 B10991693 Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B10991693
M. Wt: 430.5 g/mol
InChI Key: SRPRKSIARFRQEF-UHFFFAOYSA-N
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Description

Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Sonogashira-Cacchi reaction conditions, which facilitate the coupling of various intermediates to form the desired benzofuran derivative . The reaction typically requires palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is unique due to its complex structure, which combines multiple pharmacophores in a single molecule. This structural complexity allows it to interact with various biological targets, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C25H22N2O5/c28-20-8-9-21-23(19(16-32-21)24(29)22-7-4-14-31-22)18(20)15-26-10-12-27(13-11-26)25(30)17-5-2-1-3-6-17/h1-9,14,16,28H,10-13,15H2

InChI Key

SRPRKSIARFRQEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C(=O)C5=CC=CC=C5

Origin of Product

United States

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